molecular formula C27H57N B1295302 Trinonylamine CAS No. 2044-22-6

Trinonylamine

Cat. No.: B1295302
CAS No.: 2044-22-6
M. Wt: 395.7 g/mol
InChI Key: ZQJAONQEOXOVNR-UHFFFAOYSA-N
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Description

Trinonylamine is an organic compound with the molecular formula C9H17N. It is a colorless liquid that is used in a variety of applications, including as a solvent and a reactant in chemical synthesis. It is also known as trinonylmethyl amine and is classified as an aliphatic amine.

Scientific Research Applications

Ion-Selective Electrodes

Tri-n-dodecylamine, a variant of trinonylamine, has been utilized as a neutral carrier in the development of hydrogen ion-selective liquid-membrane electrodes. These electrodes demonstrate superior ion selectivities compared to previous pH-sensitive liquid-membrane electrodes, allowing for the study of both intracellular and extracellular hydrogen ion activities (Schulthess et al., 1981).

Gas Sensing Technology

Research has been conducted on the development of a highly sensitive and selective triethylamine gas sensor, which is significant for healthcare and environmental monitoring. The sensor, based on platinum and cerium modified Indium oxide, shows excellent performance in detecting triethylamine, a compound similar to this compound (Zhou et al., 2020).

Anion-Exchange Separation

Tri-n-octylamine, a compound related to this compound, has been used for the extraction and separation of vanadium(V) and niobium(V) from succinate solutions. This method allows for the spectrophotometric determination of these elements in the organic phase, demonstrating its utility in chemical separation processes (Shete & Shinde, 1981).

Chemiluminescence Applications

Triethylamine has been found to significantly enhance the chemiluminescence (CL) intensity in carbon dots/K2S2O8 systems, suggesting its utility in sensitive detection methods for compounds like this compound. This discovery has led to the development of sensors for fast, selective, and sensitive determination of triethylamine, which could be adapted for this compound detection (H. Zhang et al., 2015).

Safety and Hazards

Trinonylamine may cause skin and eye irritation . It is recommended to handle it with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

Properties

IUPAC Name

N,N-di(nonyl)nonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H57N/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJAONQEOXOVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN(CCCCCCCCC)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H57N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880447
Record name N,N-Dinonyl-1-nonanamine
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Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless to pale yellow liquid; [TCI MSDS]
Record name Trinonylamine
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CAS No.

2044-22-6
Record name N,N-Dinonyl-1-nonanamine
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Record name Trinonylamine
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Record name N,N-Dinonyl-1-nonanamine
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Record name trinonylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does trinonylamine function as an extractant in separating metal ions?

A1: this compound acts as a liquid anion exchanger, effectively extracting anionic metal complexes from aqueous solutions. For instance, it extracts the [tetrachloropalladate(II)] anion ([PdCl4]2-) from hydrochloric acid solutions []. This extraction process often involves the formation of ion pairs between the protonated this compound cation and the anionic metal complex. The efficiency and selectivity of this extraction depend on factors such as the nature of the metal ion, the concentration of the acid, and the solvent used.

Q2: Can this compound be used to separate similar metals like gold, platinum, and palladium?

A2: Yes, this compound plays a crucial role in separating these precious metals. One method utilizes alpha-furildioxime to extract palladium first []. Subsequently, a this compound-xylene mixture is employed to extract platinum, which is then separated from the organic phase using sodium hydroxide. This selective extraction and separation are crucial for the individual analysis and recovery of these valuable metals.

Q3: Beyond metal extraction, are there other applications for this compound?

A4: this compound is also used in the study of hydrogen fluoride solutions []. While the specific details of this research are not provided in the abstract, it highlights the diverse applicability of this compound in chemical research.

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